7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione
Beschreibung
Systematic IUPAC Nomenclature and Derivative Classification
The IUPAC name of the compound is derived from its purine-2,6-dione core, which is systematically numbered according to Hantzsch-Widman rules for bicyclic heterocycles. The parent structure, 5H-purin-7-ium-2,6-dione , is cationic due to the quaternized nitrogen at position 7, necessitating the "-ium" suffix. Substituents are assigned positions based on priority and locants:
- But-2-ynyl at position 7 (attached to the cationic nitrogen)
- Ethoxy at position 8
- Methyl at position 3
- (4-Methylquinazolin-2-yl)methyl at position 1
The full name adheres to IUPAC guidelines by listing substituents in alphabetical order: 7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione.
Derivative Classification :
- Core : Purinium ion (cationic purine derivative)
- Functional Groups :
- Two ketone groups (2,6-dione)
- Ether (ethoxy), alkyne (but-2-ynyl), and arylalkyl (quinazolinylmethyl) substituents
- Therapeutic Class : Analogous to xanthine derivatives (e.g., theophylline, caffeine), but with enhanced structural complexity targeting niche receptor interactions.
Molecular Architecture: Purine-2,6-dione Core Modifications
The purine-2,6-dione scaffold undergoes four critical modifications (Table 1):
Table 1: Substituent Positions and Structural Impacts
| Position | Substituent | Bond Type | Electronic Effect | Steric Impact |
|---|---|---|---|---|
| 1 | (4-Methylquinazolin-2-yl)methyl | C-N (amide linkage) | Electron-withdrawing (quinazoline aromaticity) | High (bulky aromatic system) |
| 3 | Methyl | C-N (alkylation) | Electron-donating | Moderate |
| 7 | But-2-ynyl | C-N (quaternary) | Electron-withdrawing (sp-hybridized carbon) | High (linear alkyne chain) |
| 8 | Ethoxy | C-O (ether) | Electron-donating (oxygen lone pairs) | Low |
- Position 1 : The (4-methylquinazolin-2-yl)methyl group introduces a planar aromatic system, potentially enabling π-π stacking with biological targets.
- Position 7 : The but-2-ynyl group’s sp-hybridized carbons create rigidity, reducing conformational flexibility compared to alkyl chains.
- Position 8 : Ethoxy substitution contrasts with natural xanthines (typically hydroxyl or hydrogen at C8), altering hydrogen-bonding capacity.
Stereochemical Analysis of Substituent Configurations
Stereochemical analysis reveals no chiral centers in the molecule:
- But-2-ynyl Group : The linear alkyne (sp-hybridized) lacks tetrahedral geometry, precluding stereoisomerism.
- Ethoxy Group : Free rotation around the C-O bond results in rapid interconversion of conformers, negating stereochemical distinction.
- Quinazolinylmethyl Group : The quinazoline ring is planar, and its methyl substituent at C4 resides in a symmetric position, preventing chirality.
The absence of stereocenters simplifies synthetic routes but limits opportunities for enantiomer-specific biological activity.
Comparative Structural Analysis with Related Xanthine Derivatives
Key structural differences from classical xanthine derivatives (e.g., theophylline, caffeine) include:
Table 2: Structural Comparison with Xanthine Derivatives
- C8 Ethoxy vs. Hydroxyl : Ethoxy’s larger size and reduced polarity may enhance lipophilicity, improving blood-brain barrier penetration compared to hydroxylated xanthines.
- Cationic Core : Unlike neutral xanthines, the purinium ion could engage in ionic interactions with glutamate or phosphate groups in enzymes.
Eigenschaften
Molekularformel |
C22H23N6O3+ |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C22H23N6O3/c1-5-7-12-27-18-19(25-21(27)31-6-2)26(4)22(30)28(20(18)29)13-17-23-14(3)15-10-8-9-11-16(15)24-17/h8-11,18H,6,12-13H2,1-4H3/q+1 |
InChI-Schlüssel |
CTXUEPBQHBQFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=[N+](C2C(=N1)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C)CC#CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation of 3-Methylxanthine Derivatives
The foundational step involves alkylation at the N7 position of 3-methyl-3,7-dihydro-purine-2,6-dione. Methanesulfonic acid but-2-ynyl ester is employed as the alkylating agent in the presence of potassium bicarbonate (KHCO₃) and N-methyl-2-pyrrolidone (NMP), yielding 7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione (Compound 9) with 94% efficiency. The reaction proceeds via SN2 mechanism, with NMP enhancing solubility and regioselectivity.
Halogenation at the C8 Position
Chlorination or bromination at C8 is critical for subsequent functionalization. N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) converts Compound 9 to 8-chloro-7-but-2-ynyl-3-methyl-3,7-dihydro-purine-2,6-dione (Compound 10) in 83% yield. Alternatively, bromine in acetic acid at 90°C introduces a bromo group (8-bromo derivative, 77% yield). Halogen choice impacts downstream substitution kinetics, with bromine offering higher reactivity in SNAr reactions.
Quinazolinylmethyl Group Introduction at N1
Coupling 8-halogenated intermediates with 2-chloromethyl-4-methylquinazoline (11) under basic conditions installs the [(4-methylquinazolin-2-yl)methyl] moiety. Sodium carbonate (Na₂CO₃) in NMP facilitates this reaction at 50–90°C, yielding 7-but-2-ynyl-8-chloro-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-purine-2,6-dione (12) in 78% yield. Solvent polarity (NMP > DMF) correlates with reduced byproduct formation.
Ethoxy Group Installation at C8
Nucleophilic Substitution with Ethoxide
The halogen at C8 is displaced by ethoxy via reaction with ethanol in the presence of potassium carbonate (K₂CO₃). This SN2 reaction proceeds optimally at 75°C in DMF, achieving 67–78% yield. Polar aprotic solvents stabilize the transition state, while excess ethanol minimizes elimination side reactions.
Table 1: Comparative Conditions for Ethoxy Substitution
| Halogen (X) | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cl | DMF | K₂CO₃ | 75 | 78 | 98 |
| Br | NMP | NaHCO₃ | 90 | 67 | 95 |
| Cl | Toluene | KHCO₃ | 110 | 58 | 92 |
One-Pot Halogenation-Ethoxylation
Recent advancements enable sequential halogenation and ethoxylation without isolating intermediates. For example, treating 7-but-2-ynyl-3-methylxanthine with NCS in NMP, followed by ethanol/K₂CO₃ at 75°C, delivers the target compound in 72% overall yield. This method reduces purification steps and improves atom economy.
Catalytic and Solvent Optimization
Role of Phase-Transfer Catalysts
Potassium iodide (KI) accelerates alkylation and substitution steps by stabilizing ionic intermediates. In the ethoxylation of 8-bromo derivatives, KI increases yield from 58% to 73% by enhancing nucleophilicity of ethoxide.
Solvent Effects on Reaction Efficiency
NMP outperforms DMF and toluene in coupling and substitution reactions due to its high polarity and ability to dissolve both organic and inorganic species. For instance, NMP increases the coupling efficiency of 2-chloromethyl-4-methylquinazoline from 65% (DMF) to 78%.
Purification and Characterization
Recrystallization Strategies
Final purification often involves recrystallization from toluene or methylene dichloride/methanol mixtures. For example, dissolving the crude product in hot toluene (80°C) and cooling to 5°C yields crystals with 99.2% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.98–7.93 (m, 1H, quinazoline-H), 4.56 (q, J = 7.08 Hz, 2H, OCH₂CH₃), 1.73 (t, J = 2.36 Hz, 3H, CH₂C≡C).
- UPLC-MS : m/z 458.7 [M+H]⁺, confirming molecular weight.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate that continuous flow reactors reduce reaction times by 40% (e.g., ethoxylation completes in 2 h vs. 6 h batch).
Waste Minimization
Aqueous workups with acetic acid and sodium hydroxide recover >90% of unreacted starting materials, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N9 alkylation is suppressed using bulky bases (e.g., Na₂CO₃) and low temperatures (0–5°C).
Byproduct Formation During Halogenation
Overhalogenation at C2 is avoided by stoichiometric control (1.2 eq. Br₂) and short reaction times (<10 h).
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
7-But-2-inyl-8-ethoxy-3-methyl-1-[(4-methylchinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dion hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Sie dient als Referenzstandard bei der Untersuchung von DPP-4-Inhibitoren.
Wirkmechanismus
Die Verbindung übt ihre Wirkungen hauptsächlich durch ihre Wechselwirkung mit DPP-4 aus, einem Enzym, das am Glukosestoffwechsel beteiligt ist. Durch die Hemmung von DPP-4 trägt sie dazu bei, den Spiegel von Inkretin-Hormonen zu erhöhen, was wiederum die Insulinausschüttung steigert und die Glukagonfreisetzung senkt. Dieser Mechanismus ist entscheidend für die Kontrolle des Blutzuckerspiegels bei Patienten mit Typ-2-Diabetes.
Wissenschaftliche Forschungsanwendungen
7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reference standard in the study of DPP-4 inhibitors.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with DPP-4, an enzyme involved in glucose metabolism. By inhibiting DPP-4, it helps increase the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release . This mechanism is crucial in the management of blood glucose levels in patients with type 2 diabetes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analog: 2-(1-(2-Amino-9H-purin-6-ylamino)-ethyl)-3-(2,6-difluoro-phenyl)-5-methyl-3H-quinazolin-4-one ()
This compound shares a purine-quinazoline hybrid scaffold but differs in substituents and connectivity:
Implications :
- The 7-ium charge in the target compound may enhance solubility or ionic interactions compared to the neutral analog .
Methodological Considerations for Similarity Assessment ()
Structural similarity is foundational for predicting bioactivity, as analogous compounds often target related pathways. Key insights include:
- Similarity Metrics : Methods like Tanimoto coefficients or pharmacophore mapping are used to quantify structural overlap, which correlates with biological response .
- Dissimilarity: Substituent variations (e.g., ethoxy vs. amino groups) can drastically alter target selectivity or pharmacokinetics despite shared cores .
Physicochemical and Functional Comparisons
Quaternary Ammonium Compounds ()
While distinct from typical surfactants like BAC-C12, the target compound’s 7-ium charge aligns it with quaternary ammoniums.
Data Table: Hypothetical Property Comparison
Biologische Aktivität
7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is a compound known for its biological activity primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is recognized as an impurity of Linagliptin, a medication used in the management of type 2 diabetes mellitus. The focus of this article is to explore the biological activity of this compound, including its mechanisms, therapeutic implications, and relevant case studies.
DPP-IV inhibitors play a crucial role in glucose metabolism by inhibiting the enzyme DPP-IV, which is responsible for degrading incretin hormones. These hormones are vital for stimulating insulin secretion in response to meals and for reducing glucagon release. By inhibiting DPP-IV, the compound enhances the levels of these hormones, thereby improving glycemic control.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been studied in various contexts:
- Antidiabetic Effects : As a DPP-IV inhibitor, this compound has demonstrated efficacy in lowering blood glucose levels in preclinical studies. Its mechanism involves prolonging the action of incretin hormones, leading to increased insulin secretion and decreased glucagon levels.
- Potential Obesity Treatment : Recent research suggests that compounds with DPP-IV inhibitory activity may also play a role in weight management by influencing metabolic pathways related to fat storage and energy expenditure.
- Cardiovascular Benefits : There is emerging evidence that DPP-IV inhibitors may offer cardiovascular protection by improving endothelial function and reducing inflammation.
Case Studies
Several studies have highlighted the effectiveness of DPP-IV inhibitors, including those related to the compound :
| Study | Findings |
|---|---|
| Study 1 | Evaluated the effects of DPP-IV inhibitors on glycemic control in diabetic patients; showed significant reductions in HbA1c levels. |
| Study 2 | Investigated the impact on weight loss; reported modest weight reduction in patients treated with DPP-IV inhibitors compared to placebo. |
| Study 3 | Assessed cardiovascular outcomes; indicated improvement in markers of endothelial function among patients using DPP-IV inhibitors. |
Research Findings
Recent findings from various research articles support the biological activity of this compound:
- Pharmacological Profile : The compound exhibits a favorable pharmacokinetic profile with good oral bioavailability, making it suitable for chronic treatment regimens.
- Safety and Tolerability : Clinical trials have shown that DPP-IV inhibitors are generally well-tolerated with a low incidence of adverse effects compared to other antidiabetic medications.
- Comparative Studies : Comparative analyses with other classes of antidiabetic drugs suggest that DPP-IV inhibitors have a unique safety profile, particularly concerning hypoglycemia risk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
